molecular formula C12H15N5O2 B14178003 N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide CAS No. 921201-86-7

N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide

Cat. No.: B14178003
CAS No.: 921201-86-7
M. Wt: 261.28 g/mol
InChI Key: FIBFXLIWZWEKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide is a chemical compound that features an azide group attached to a phenyl ring, which is further connected to a morpholine ring through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of 4-Azidophenylamine: This can be achieved by diazotization of 4-aminophenylamine followed by treatment with sodium azide.

    Acylation: The 4-azidophenylamine is then acylated with 2-chloroacetyl chloride to form N-(4-azidophenyl)-2-chloroacetamide.

    Substitution: Finally, the chloroacetamide is reacted with morpholine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition with alkynes to form triazoles.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkynes, copper(I) catalysts

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: N-(4-Aminophenyl)-2-(morpholin-4-yl)acetamide

    Substitution: 1,2,3-Triazole derivatives

    Hydrolysis: 4-Aminophenylamine and morpholine-2-carboxylic acid

Scientific Research Applications

N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of click chemistry.

    Biology: Potential use in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide largely depends on its chemical reactivity. The azide group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity can be harnessed for bioconjugation, where the compound can be used to attach various functional groups to biomolecules. The morpholine ring may also interact with biological targets, potentially influencing the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Azidophenyl)-2-chloroacetamide: Similar structure but lacks the morpholine ring.

    4-Azidophenylamine: Contains the azide group but lacks the acetamide and morpholine moieties.

    N-(4-Azidophenyl)-2-(piperidin-4-yl)acetamide: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness

N-(4-Azidophenyl)-2-(morpholin-4-yl)acetamide is unique due to the presence of both the azide group and the morpholine ring. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

921201-86-7

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

N-(4-azidophenyl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C12H15N5O2/c13-16-15-11-3-1-10(2-4-11)14-12(18)9-17-5-7-19-8-6-17/h1-4H,5-9H2,(H,14,18)

InChI Key

FIBFXLIWZWEKBJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.